N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a methoxy group, and a phenylethylbenzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.
Coupling with Phenylethylbenzamide: The final step involves the coupling of the methoxy-substituted benzothiazole with 2-phenylethylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation Products: Hydroxylated derivatives of the original compound.
Reduction Products: Amines derived from the reduction of the benzamide group.
Substitution Products: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. The methoxy group and phenylethylbenzamide moiety can enhance binding affinity and specificity, leading to potent biological effects. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenyl)benzamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-chlorophenyl)benzamide
Comparison: N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide is unique due to the presence of the phenylethyl group, which can enhance its lipophilicity and ability to cross biological membranes. This can result in improved bioavailability and efficacy compared to similar compounds. Additionally, the specific substitution pattern on the benzothiazole ring can influence its binding affinity and selectivity towards different biological targets.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-27-18-13-14-20-21(15-18)28-23(24-20)25-22(26)19-10-6-5-9-17(19)12-11-16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELCUGIFHAHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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